molecular formula C19H20O2 B139649 (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one CAS No. 87095-74-7

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one

Cat. No.: B139649
CAS No.: 87095-74-7
M. Wt: 280.4 g/mol
InChI Key: NEQGOKAKPXXESR-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5-Hydroxy-1,7-diphenyl-6-hepten-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, thereby modulating the metabolism of other substances . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . The compound also affects gene expression by upregulating tumor suppressor genes and downregulating oncogenes . Furthermore, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one involves its interaction with various biomolecules. The compound binds to specific receptors and enzymes, leading to the inhibition or activation of their activity . For instance, it inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one modulates gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and high temperatures . Long-term studies have shown that 5-Hydroxy-1,7-diphenyl-6-hepten-3-one maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated sustained antioxidant and anti-inflammatory effects over time .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress, improved mitochondrial function, and enhanced immune responses . At high doses, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one may cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5-Hydroxy-1,7-diphenyl-6-hepten-3-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also interacts with cofactors such as NADPH and glutathione, which play essential roles in its metabolism and detoxification . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is transported and distributed through specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one binds to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing 5-Hydroxy-1,7-diphenyl-6-hepten-3-one to specific cellular compartments . This subcellular localization is crucial for its interaction with key biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one can be achieved through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxylation steps .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the peel of citrus fruits, using solvents like dichloromethane. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one stands out due to its specific structure, which contributes to its unique antioxidant capabilities and its potential therapeutic applications in various diseases .

Properties

IUPAC Name

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQGOKAKPXXESR-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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